REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:10]=1[C:11]([OH:13])=O.C(N(CC)CC)C.Cl.[CH3:28][NH:29][O:30][CH3:31]>C(Cl)Cl.CN(C=O)C>[CH3:31][O:30][N:29]([CH3:28])[C:11](=[O:13])[C:10]1[CH:14]=[C:15]([O:18][CH3:19])[CH:16]=[CH:17][C:9]=1[O:8][CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
4.03 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
WAIT
|
Details
|
The crude material was placed under vacuum for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to remove the residual oxalyl chloride
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at room temperature for additional 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with H2O (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=C(C=CC(=C1)OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.32 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |